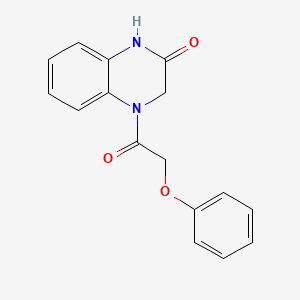
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as PDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDQ belongs to the class of quinoxaline derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. In
作用機序
The mechanism of action of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone involves its ability to interact with various cellular targets, including enzymes, receptors, and signaling pathways. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone also modulates the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can also be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has certain limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential in vivo.
将来の方向性
There are several future directions for the research on 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone, including the development of more potent and selective derivatives, the evaluation of its efficacy in animal models of diseases, and the investigation of its potential synergistic effects with other drugs. Additionally, the identification of the molecular targets and signaling pathways involved in the mechanism of action of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can provide insights into the development of novel therapeutic strategies for various diseases.
Conclusion:
In conclusion, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone exhibits a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. While 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has certain limitations, its advantages make it suitable for lab experiments and future research. Further investigation of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can provide insights into the development of novel therapeutic strategies for various diseases.
合成法
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with phenylacetic acid, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. In Alzheimer's disease and Parkinson's disease research, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to reduce oxidative stress and neuroinflammation, which are key factors in the progression of these diseases.
特性
IUPAC Name |
4-(2-phenoxyacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPHEAHDVUJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

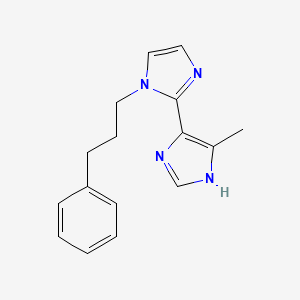
![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
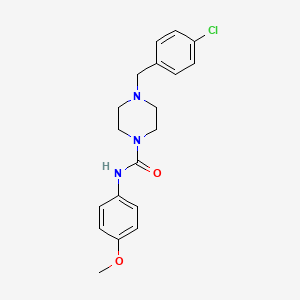
![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)
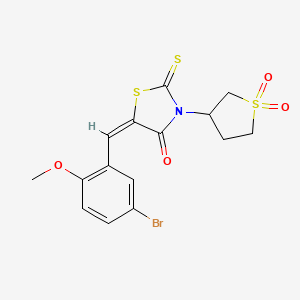
![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
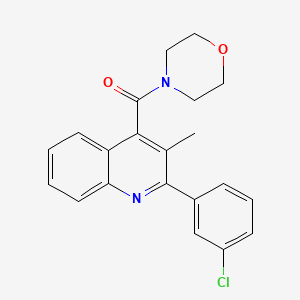
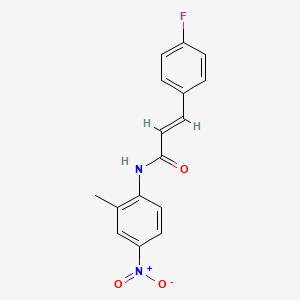
![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)